molecular formula C12H18N2O5S B6362991 Ns-NH-Et-OtBu CAS No. 887210-49-3

Ns-NH-Et-OtBu

Cat. No.: B6362991
CAS No.: 887210-49-3
M. Wt: 302.35 g/mol
InChI Key: FXQCSWDOIQQOQZ-UHFFFAOYSA-N
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Description

Ns-NH-Et-OtBu, also known as N-Nosyl-O-t-butyl-1,2-ethanolamine, is a specialized chemical compound with the molecular formula C12H18N2O5S. This compound is notable for its use in various synthetic and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ns-NH-Et-OtBu is typically synthesized through a multi-step process involving the protection of amino acids with the o-nitrobenzenesulfonyl (Nosyl) group. The synthetic route often involves the following steps :

    Preparation of the Resin: Rink amide resin is prepared and acylated using bromoacetic acid.

    Substitution Reaction: The resin-bound bromoacetyl group is reacted with Ns-protected submonomers in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at room temperature.

    Microwave-Assisted Synthesis: For more efficient synthesis, microwave irradiation can be used to facilitate the substitution reaction at elevated temperatures.

    Deprotection: The Nosyl group is removed using p-methoxybenzene thiol and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMF.

    Cleavage from Resin: The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIPS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ns-NH-Et-OtBu undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cesium Carbonate (Cs2CO3): Used in substitution reactions.

    Lithium Aluminum Hydride (LiAlH4): Employed in reduction reactions.

    p-Methoxybenzene Thiol and DBU: Utilized for deprotection of the Nosyl group.

Major Products Formed

The major products formed from these reactions include substituted amines, aldehydes, and deprotected ethanolamine derivatives.

Scientific Research Applications

Ns-NH-Et-OtBu is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Ns-NH-Et-OtBu involves its ability to act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The Nosyl group provides steric hindrance and electronic effects that facilitate selective reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[(2-methylpropan-2-yl)oxy]ethyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S/c1-12(2,3)19-9-8-13-20(17,18)11-7-5-4-6-10(11)14(15)16/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQCSWDOIQQOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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